4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine

Lipophilicity Drug-likeness ADME

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine (CAS 1198285-57-2) is a 4-aryl-4-hydroxypiperidine derivative with molecular formula C13H18ClNO and molecular weight 239.74 g/mol. The compound features an N-methylpiperidine core bearing a 4-chloro-3-methylphenyl substituent at the 4-position, placing it within a class of substituted phenylpiperidines widely explored for neurological and psychiatric indications.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Cat. No. B7992151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2(CCN(CC2)C)O)Cl
InChIInChI=1S/C13H18ClNO/c1-10-9-11(3-4-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3
InChIKeyMOLNPTDITPOUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine: Key Physicochemical and Procurement Profile (CAS 1198285-57-2)


4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine (CAS 1198285-57-2) is a 4-aryl-4-hydroxypiperidine derivative with molecular formula C13H18ClNO and molecular weight 239.74 g/mol [1]. The compound features an N-methylpiperidine core bearing a 4-chloro-3-methylphenyl substituent at the 4-position, placing it within a class of substituted phenylpiperidines widely explored for neurological and psychiatric indications . Key computed properties include an XLogP3-AA of 2.4, a single hydrogen bond donor, and two hydrogen bond acceptors [1].

Why 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine Cannot Be Freely Interchanged with Des-Methyl or Non-Methylated Phenylpiperidine Analogs


Within the 4-aryl-4-hydroxypiperidine family, small structural variations at the piperidine nitrogen and the phenyl ring profoundly impact lipophilicity, hydrogen bonding capacity, and metabolic stability [1]. The N-methyl group reduces the hydrogen bond donor count from two to one compared to the non-methylated analog 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP, HMDB0060902), while the 3-methyl substituent on the phenyl ring increases lipophilicity [2]. These structural modifications alter membrane permeability, receptor binding profiles, and pharmacokinetic handling. Therefore, simple interchange with close-in-class analogs without explicit comparative validation is scientifically unsound [1].

Quantified Differentiation Evidence for 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine Against Its Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Advantage Over 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)

The target compound exhibits a computed XLogP3-AA of 2.4 [1], compared to the non-methylated analog 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), which has an estimated XLogP3-AA of approximately 1.8 [2]. This 0.6 log-unit increase corresponds to roughly a 4-fold increase in the octanol-water partition coefficient, driven by the combined effect of N-methylation and 3-methyl substitution on the phenyl ring.

Lipophilicity Drug-likeness ADME CNS penetration

Hydrogen Bond Donor Count Reduction vs. CPHP

The target compound has exactly one hydrogen bond donor (the tertiary alcohol) [1]. The non-methylated analog, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), possesses two hydrogen bond donors due to the presence of both a secondary amine and the hydroxyl group [2]. This structural difference reduces the compound's propensity for strong hydrogen bonding interactions, which can influence passive membrane permeability and off-target binding to proteins with hydrogen bond-dependent recognition motifs.

Hydrogen bonding Oral absorption Receptor selectivity

Improved Metabolic Stability Predicted by N-Methylation: Class-Level Inference

N-methylation of the piperidine ring, a key structural feature of the target compound [1], is a well-established strategy to block N-dealkylation, a major Phase I metabolic pathway for secondary amine-containing piperidines such as CPHP [2]. While direct in vitro half-life data for this specific compound is not publicly available, the class-level inference is that the target compound likely possesses superior metabolic stability in the presence of CYP450 enzymes compared to its N-desmethyl analog. This inference is drawn from extensive SAR literature on piperidine-containing drugs.

Metabolic stability N-dealkylation CYP450

Verifiable Purity Specification Advantage for Procurement: 97% Assay Grade

The primary supplier (Fluorochem) lists the compound with a minimum purity specification of 97.0% , while another major supplier (AKSci) offers a 95% purity grade . This explicit specification provides procurement teams with a verifiable, binary quality metric, contrasting with analogs that may be listed without a clear assay. For comparison, some close analogs, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, are available from certain vendors at 99% purity, but the specified 97% grade for this compound represents a balanced option for research applications where trace impurity profiling is secondary to scaffold exploration.

Purity Quality control Reproducibility

Best-Fit Application Scenarios for 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine Driven by Quantitative Differentiation


CNS Lead Optimization Programs Requiring Enhanced Lipophilicity

The compound's calculated XLogP3-AA of 2.4, which is 0.6 log units higher than the non-methylated CPHP analog [1], makes it a preferred choice for medicinal chemistry teams optimizing passive CNS penetration. Procurement of this specific N-methylated derivative allows direct SAR exploration of the lipophilicity-pharmacokinetics relationship without the need for bespoke synthesis.

Scaffold-Hopping Exercises for Haloperidol-Derived Chemical Probes

Given its structural relationship to the haloperidol metabolite CPHP [2], the compound serves as a useful tool for generating tool compounds or probes with potentially reduced off-target activity related to the secondary amine metabolite. The N-methyl group differentiates it from CPHP, offering a distinct pharmacological starting point.

In Silico ADME Modeling with a Defined Hydrogen Bond Profile

The presence of a single hydrogen bond donor, a 50% reduction compared to CPHP [3], provides a well-defined model compound for computational chemists studying the impact of HBD count on oral absorption. Its clean structural profile aids in the accurate parameterization of in silico models.

Academic Research on Piperidine N-Dealkylation Metabolism

For academic groups studying the metabolism of piperidine-containing drugs, this compound's N-methyl group provides a structural motif that may resist N-dealkylation, inferred from class SAR [4]. It serves as a specific substrate probe for CYP450 enzyme assays, where its stability can be directly compared to the susceptible CPHP, generating publishable SAR data.

Quote Request

Request a Quote for 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.